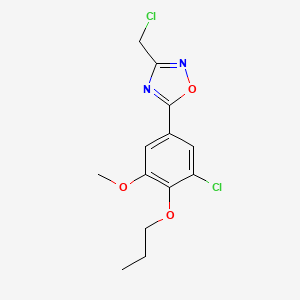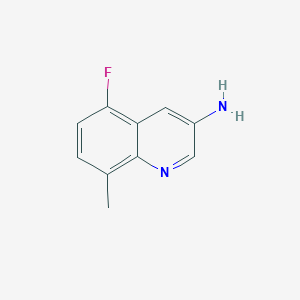
5-Fluoro-8-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methylquinolin-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of a fluorine atom on a quinoline precursor. For example, the synthesis can start with 8-methylquinoline, which undergoes fluorination at the 5-position using a fluorinating agent such as Selectfluor. The reaction conditions typically involve the use of a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-8-methylquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential use in developing new drugs for treating infections and other diseases.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial, anticancer, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Lacks the methyl group at the 8-position.
8-Methylquinoline: Lacks the fluorine atom at the 5-position.
5,8-Difluoroquinoline: Contains an additional fluorine atom at the 8-position.
Uniqueness
5-Fluoro-8-methylquinolin-3-amine is unique due to the presence of both a fluorine atom at the 5-position and a methyl group at the 8-position. This specific substitution pattern can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
5-fluoro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3 |
InChI Key |
UCZUGYXKLLWVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




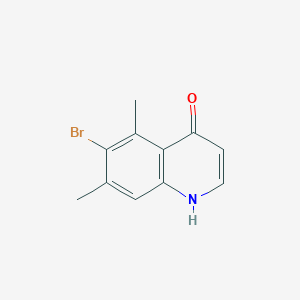
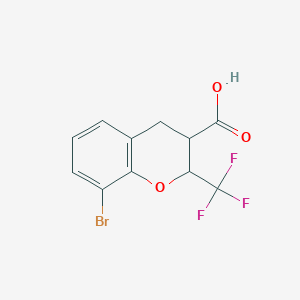
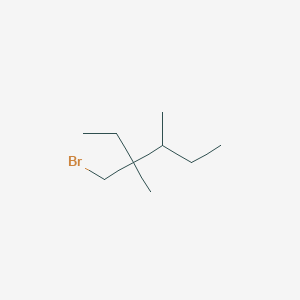
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
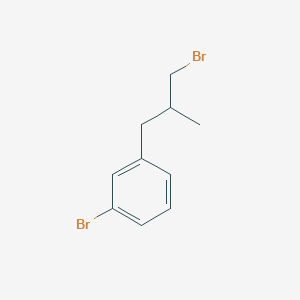
amine](/img/structure/B13196278.png)
